molecular formula C17H14BrNO2S B2716431 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide CAS No. 2034498-00-3

2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide

Cat. No.: B2716431
CAS No.: 2034498-00-3
M. Wt: 376.27
InChI Key: ZDIUMECGEZNQBV-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromo group and a furan-thiophene moiety

Scientific Research Applications

2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as n-butyllithium, and solvents like hexane .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation can lead to the formation of sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-bromo-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2S/c18-15-4-2-1-3-14(15)17(20)19-9-7-13-5-6-16(22-13)12-8-10-21-11-12/h1-6,8,10-11H,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIUMECGEZNQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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